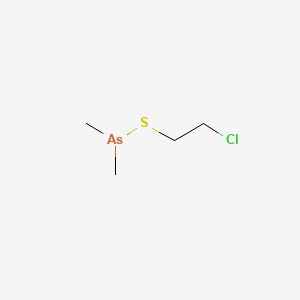
Arsine, (2-chloroethylthio)dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsine, (2-chloroethylthio)dimethyl- is an organoarsenic compound with the molecular formula C4H10AsClS. This compound is part of a broader class of organoarsenic compounds, which are known for their diverse applications and significant toxicity. The presence of both arsenic and sulfur in its structure makes it a compound of interest in various fields, including chemistry and toxicology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Arsine, (2-chloroethylthio)dimethyl- typically involves the reaction of dimethylarsine with 2-chloroethylthiol. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:
[ \text{(CH}_3)_2\text{AsH} + \text{ClCH}_2\text{CH}_2\text{SH} \rightarrow \text{(CH}_3)_2\text{AsSCH}_2\text{CH}_2\text{Cl} ]
Industrial Production Methods
Industrial production of Arsine, (2-chloroethylthio)dimethyl- involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Arsine, (2-chloroethylthio)dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent arsenic compound.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of arsenic trioxide, while substitution reactions can produce various organoarsenic derivatives.
Applications De Recherche Scientifique
Arsine, (2-chloroethylthio)dimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its toxicological effects and potential use in biological assays.
Industry: It is used in the semiconductor industry for the synthesis of organoarsenic compounds used in electronic devices.
Mécanisme D'action
The mechanism of action of Arsine, (2-chloroethylthio)dimethyl- involves its interaction with cellular components, leading to the disruption of cellular functions. The compound can bind to thiol groups in proteins, inhibiting their activity and leading to cellular toxicity. The molecular targets include enzymes and other proteins with reactive thiol groups, and the pathways involved are primarily related to oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Arsine, (2-chloroethylmercapto)dimethyl-
- Arsine, tris(2-chloroethenyl)-
- Arsine, dimethyl(2-chloroethyl)-
Uniqueness
Arsine, (2-chloroethylthio)dimethyl- is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical reactivity and biological activity compared to other organoarsenic compounds. Its specific combination of functional groups makes it a valuable compound for targeted research and industrial applications.
Propriétés
Numéro CAS |
64049-09-8 |
|---|---|
Formule moléculaire |
C4H10AsClS |
Poids moléculaire |
200.56 g/mol |
Nom IUPAC |
2-chloroethylsulfanyl(dimethyl)arsane |
InChI |
InChI=1S/C4H10AsClS/c1-5(2)7-4-3-6/h3-4H2,1-2H3 |
Clé InChI |
JELJXDNWQGZFEX-UHFFFAOYSA-N |
SMILES canonique |
C[As](C)SCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-](/img/structure/B13966378.png)
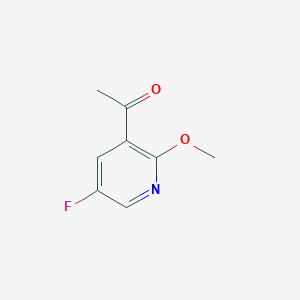
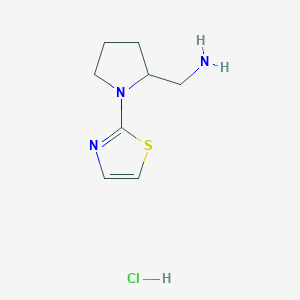
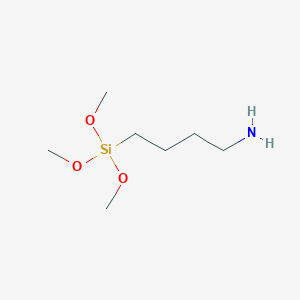
![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)
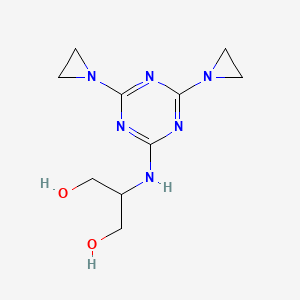
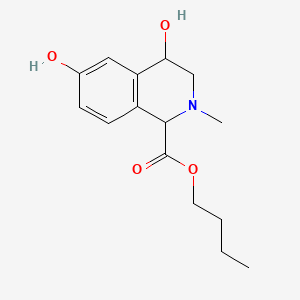
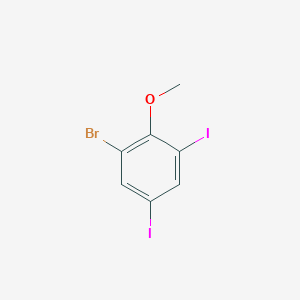
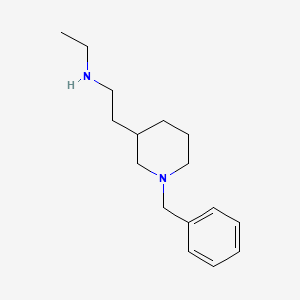
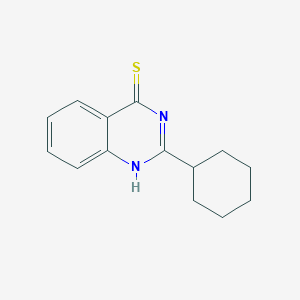
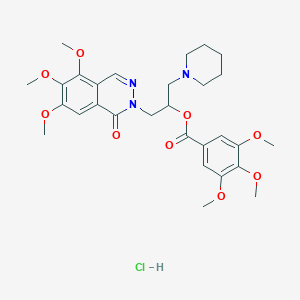
![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)

